

Technical Support Center: Stabilizing the α -Phase of Formamidinium Lead Iodide (α -FAPbI₃)

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Compound of Interest

Compound Name: Formamidinium iodide

Cat. No.: B12059652

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Welcome to the technical support center for the stabilization of the photoactive α -phase of formamidinium lead iodide (FAPbI₃). This resource is designed for researchers, scientists, and professionals working on perovskite-based technologies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and stabilization of α -FAPbI₃ thin films.

Question: My FAPbI₃ film appears yellow (or has yellow patches) after annealing. What is the problem and how can I fix it?

Answer: A yellow appearance indicates the formation of the undesirable, photoinactive δ -phase of FAPbI₃ instead of the desired black α -phase.^[1] This is a common issue and can be caused by several factors:

- **Incomplete Phase Transition:** The conversion from the δ -phase to the α -phase is a thermally activated process that typically requires annealing at temperatures around 150 °C.^[1] If the annealing temperature is too low or the duration is too short, the conversion may be incomplete.

- Solution: Optimize your annealing process. Ensure your hotplate is properly calibrated. Try increasing the annealing temperature to 150-170 °C or extending the annealing time.[2]
- Moisture Contamination: FAPbI₃ is highly sensitive to moisture, which can trigger the conversion from the α -phase back to the δ -phase, especially at room temperature.[3][4]
 - Solution: All fabrication steps should be carried out in a controlled, inert atmosphere with low humidity, such as a nitrogen-filled glovebox. Ensure all solvents and precursors are anhydrous.
- Precursor Stoichiometry: An improper ratio of **formamidinium iodide** (FAI) to lead iodide (PbI₂) can lead to the formation of the δ -phase.
 - Solution: Carefully control the stoichiometry of your precursor solution. Some protocols suggest using a slight excess of FAI.

Question: The Power Conversion Efficiency (PCE) of my FAPbI₃-based solar cell is low and has poor reproducibility. What are the possible causes?

Answer: Low and irreproducible PCE can stem from several issues related to the quality and stability of the α -FAPbI₃ film:

- Presence of Defects: Defects in the perovskite crystal structure, such as vacancies and grain boundaries, act as non-radiative recombination centers, which reduces the open-circuit voltage (Voc) and fill factor (FF).[5]
 - Solution: Introduce passivating agents or additives to your precursor solution. Chloride-based additives like methylammonium chloride (MACl) can help improve crystallinity and reduce defects.[6][7] Surface passivation with larger organic cations can also be effective.
- Poor Film Morphology: A non-uniform film with pinholes or small grains can lead to short-circuiting and increased recombination.
 - Solution: Optimize the spin-coating parameters (speed, duration, and anti-solvent dripping) to achieve a dense and uniform film. The use of certain additives can also promote larger grain growth.[8]

- Phase Instability: If the α -phase is not properly stabilized, it can degrade over time, even under storage, leading to a decline in device performance.
 - Solution: Employ a robust stabilization strategy. This can include compositional engineering (e.g., incorporating small amounts of other cations like methylammonium or cesium) or using stabilizing additives.[9]

Question: My FAPbI₃ film degrades rapidly when exposed to ambient air. How can I improve its stability?

Answer: The intrinsic instability of α -FAPbI₃ in ambient conditions is a major challenge. Several strategies can enhance its stability:

- Additive Engineering: The incorporation of specific additives is a widely used and effective method.
 - Chloride-Based Additives: Methylammonium chloride (MACl) is a common additive that promotes the formation and stability of the α -phase.[6] Propylammonium chloride (PACl) has been shown to offer improved moisture stability compared to MACl.[8]
 - Pseudo-halide Anions: Anions like thiocyanate (SCN^-) or formate (HCOO^-) can help stabilize the α -phase and passivate defects.[1]
- Compositional Engineering:
 - Cation Mixing: Introducing smaller cations like methylammonium (MA^+) or cesium (Cs^+) can help stabilize the perovskite lattice.[9]
 - Anion Mixing: Partial substitution of iodide (I^-) with bromide (Br^-) can also improve stability, though it may increase the bandgap.[6]
- Dimensionality Engineering: Introducing larger organic cations to form a 2D perovskite layer on top of the 3D FAPbI₃ can protect the underlying film from moisture.[10]
- Encapsulation: Encapsulating the final device is crucial to prevent long-term degradation from moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of the α -phase of FAPbI₃?

A1: The instability of α -FAPbI₃ stems from its Goldschmidt tolerance factor being at the edge of the ideal range for a stable perovskite structure. The large size of the formamidinium (FA⁺) cation puts a strain on the lead-iodide inorganic framework, making the photoinactive hexagonal δ -phase thermodynamically more favorable at room temperature.^{[3][4]} The transition to the desired photoactive cubic α -phase requires thermal energy (annealing) to overcome this energy barrier.^[1]

Q2: How do chloride-based additives like MACl work to stabilize the α -phase?

A2: While the exact mechanism is still a subject of research, it is believed that MACl plays multiple roles. It can act as a template to guide the crystallization of the α -phase, improve the crystallinity of the film, and passivate defects.^{[6][7]} It is also suggested that MACl can form an intermediate phase that facilitates the conversion to a stable α -FAPbI₃ upon annealing.^[6] Importantly, much of the MACl can be driven off during the high-temperature annealing step, leaving a more phase-pure FAPbI₃ film.^[6]

Q3: What are the advantages and disadvantages of compositional engineering (cation/anion mixing)?

A3:

- **Advantages:** Cation and anion mixing can effectively stabilize the perovskite lattice by tuning the tolerance factor and reducing internal strain. This often leads to significantly improved phase stability.^[9]
- **Disadvantages:** A major drawback of mixing halides (e.g., iodide and bromide) is the potential for light-induced phase segregation, where the halides demix under illumination, leading to changes in the bandgap and reduced device stability.^[4] Mixing cations can sometimes lead to an undesirable increase in the bandgap, which reduces the absorption of the solar spectrum.^[6]

Q4: What is a two-step deposition method and how does it compare to a one-step method for FAPbI₃?

A4:

- **One-Step Method:** In a one-step method, all precursors (e.g., FAI and PbI₂) are dissolved in a single solvent and deposited in a single spin-coating step.
- **Two-Step Method:** In a two-step method, a layer of PbI₂ is first deposited, followed by a second step where it is converted to FAPbI₃ by reacting it with a solution of FAI.^{[2][11]}
- **Comparison:** The two-step method can offer better control over the film morphology and may lead to more uniform and higher-quality films. However, it can be more challenging to ensure the complete conversion of PbI₂ to the perovskite phase. The choice between the two methods often depends on the specific experimental setup and desired film properties.

Quantitative Data Summary

The following tables summarize key performance parameters of FAPbI₃ solar cells stabilized with different methods.

Table 1: Performance of FAPbI₃ Solar Cells with Different Additives

Additive (molar ratio)	Voc (V)	Jsc (mA/cm ²)	Fill Factor (%)	PCE (%)	Reference
No Additive (Control)	-	-	-	< 18	[8][12]
MACl (optimized)	1.114	24.15	80.8	21.72	[13]
PACl (20 mol%)	-	-	-	> 22.2	[8]
Formate (HCOO ⁻)	-	-	-	25.6 (certified 25.2)	[1]
MDACl ₂	-	-	-	23.7 (certified)	[1]
CsI- PbI ₂ :DMSO complex	-	-	-	~21.9	[14]

Table 2: Performance of Compositionally Engineered FAPbI₃ Solar Cells

Compositio n	Voc (V)	Jsc (mA/cm ²)	Fill Factor (%)	PCE (%)	Reference
(FAPbI ₃) _{0.93} (MAPbBr ₃) _{0.07}	1.017	22.196	72.176	16.301	[6]
(FAPbI ₃) _{0.99} (FAPbBr ₃) _{0.01}	-	-	-	Higher than MAPbBr ₃ mix	[6]
Rb _{0.05} FA _{0.95} P bI ₃	-	-	-	17.16	[9]
FA _{0.9} CS _{0.1} PbI 3	-	-	-	16.5	[9]

Experimental Protocols

Protocol 1: FAPbI₃ Film Fabrication with MACl Additive (One-Step Method)

This protocol is a general guideline based on common practices reported in the literature.[\[6\]](#)
[\[15\]](#)

- Precursor Solution Preparation:
 - Prepare a 1.4 M stock solution of FAPbI₃ in a mixed solvent of DMF:DMSO (e.g., 8:1 v/v).
 - To this solution, add the desired molar percentage of MACl (optimization is often required, but values around 20-40 mol% are common).
 - Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.
- Substrate Preparation:
 - Clean your substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.
 - Deposit the desired charge transport layers (e.g., TiO₂ or SnO₂).
- Perovskite Deposition:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Dispense a sufficient amount of the precursor solution onto the substrate.
 - Spin-coat at a speed of around 4000-6000 rpm for 20-50 seconds.[\[6\]](#)[\[15\]](#)
 - During the spin-coating, at a specific time (e.g., after 10 seconds), drop-cast an anti-solvent (e.g., 200 μ L of toluene or chlorobenzene).[\[6\]](#)[\[15\]](#) This helps to induce rapid crystallization and form a uniform film.
- Annealing:

- Immediately transfer the film to a preheated hotplate inside the glovebox.
- Anneal at 150 °C for 10-15 minutes.[\[6\]](#)
- Cooling and Subsequent Layers:
 - Allow the film to cool down to room temperature.
 - Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode.

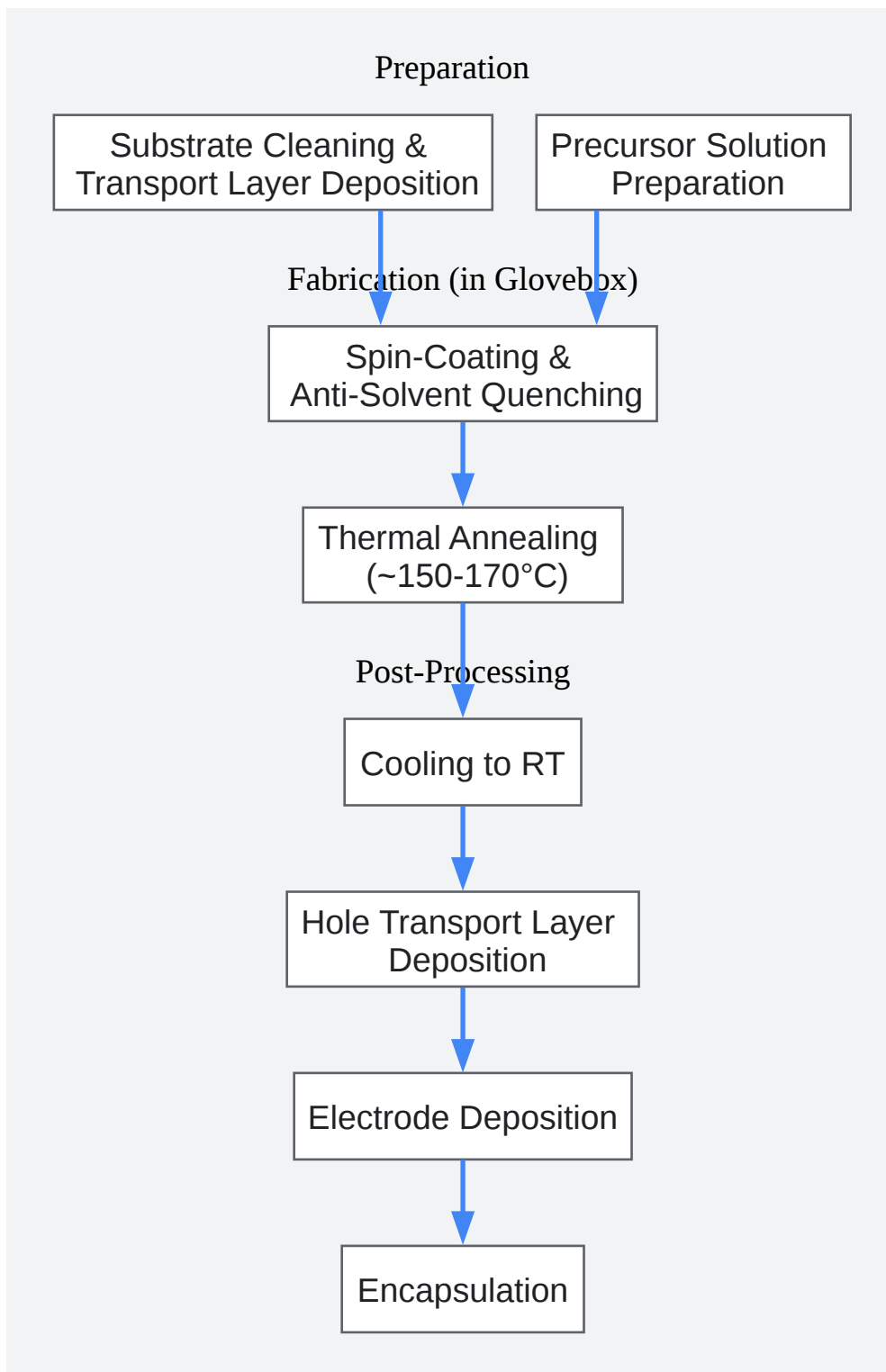
Protocol 2: FAPbI₃ Film Fabrication via a Two-Step Sequential Method

This protocol is a generalized procedure based on published methods.[\[2\]](#)[\[11\]](#)

- Pbl₂ Layer Deposition:
 - Prepare a solution of Pbl₂ in DMF (e.g., 0.46 g/mL). Stir at an elevated temperature (e.g., 70 °C) to aid dissolution.[\[2\]](#)
 - Spin-coat the Pbl₂ solution onto the prepared substrate at around 3000 rpm for 30 seconds.[\[2\]](#)
 - Anneal the Pbl₂ film at 70 °C for about 10 minutes.[\[2\]](#)
- Conversion to Perovskite:
 - Prepare a solution of FAI in isopropanol (IPA) (e.g., 50 mg/mL).[\[2\]](#)
 - Spin-coat the FAI solution onto the Pbl₂ layer at a speed of 1500-2500 rpm for 15 seconds.[\[2\]](#) This step should be performed in a controlled, inert atmosphere.
- Final Annealing:
 - Anneal the film at a higher temperature, typically 170 °C, for 10 minutes to drive the conversion to the α-FAPbI₃ phase.[\[2\]](#)
- Cooling and Device Completion:

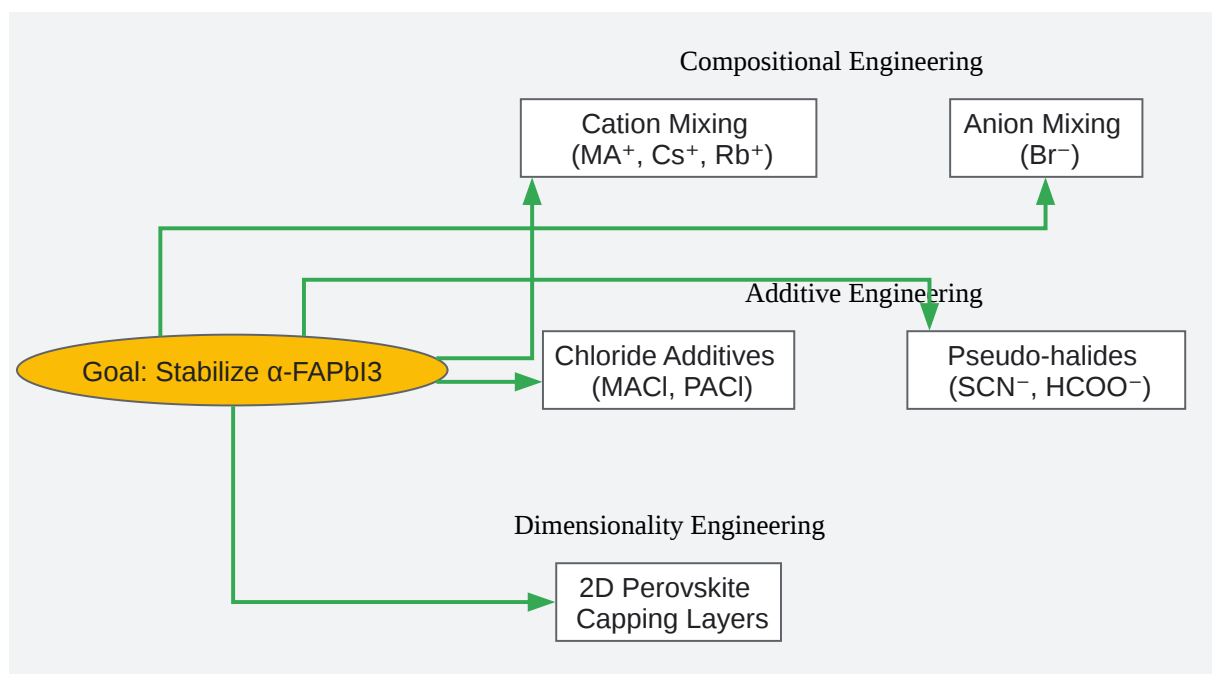
- Cool the film to room temperature and proceed with the deposition of subsequent layers.

Visualizations



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Caption: A generalized experimental workflow for the fabrication of FAPbI₃ perovskite solar cells.



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Caption: Key strategies for stabilizing the alpha-phase of formamidinium lead iodide.

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